An In-depth Technical Guide to 1-Hydroxy-2-butanone: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 1-Hydroxy-2-butanone: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural information, and key experimental protocols for 1-Hydroxy-2-butanone. All quantitative data has been summarized into structured tables for ease of reference. Detailed methodologies for synthesis and analysis are provided, along with a visual representation of a key synthetic pathway.
Chemical and Physical Properties
1-Hydroxy-2-butanone is a colorless liquid with a fruity aroma.[1] It is a primary alpha-hydroxy ketone, functionally related to butan-2-one and butane-1,2-diol.[1][2] This compound is found naturally in coffee and mushrooms.[2]
| Property | Value | Source |
| Molecular Formula | C₄H₈O₂ | [1][3] |
| Molecular Weight | 88.11 g/mol | [1][4] |
| Boiling Point | 152.0 to 154.0 °C at 760 mmHg | [1][5] |
| Density | 1.017 - 1.022 g/cm³ at 20°C | [1] |
| Flash Point | 60.0 °C (140.0 °F) TCC | [5] |
| Solubility | Insoluble in water; Soluble in diethyl ether and ethanol. | [1] |
| Refractive Index | 1.417 - 1.423 | [1] |
| Vapor Pressure | 0.854 mmHg at 25.0 °C (estimated) | [5] |
| Melting Point | 15 °C (estimate) | [4][6] |
Structural Information
The structural identifiers for 1-Hydroxy-2-butanone are crucial for its unambiguous identification in research and development.
| Identifier | Value | Source |
| IUPAC Name | 1-hydroxybutan-2-one | [1] |
| CAS Number | 5077-67-8 | [3] |
| SMILES | CCC(=O)CO | [1][7] |
| InChI | InChI=1S/C4H8O2/c1-2-4(6)3-5/h5H,2-3H2,1H3 | [1][7] |
| InChIKey | GFAZHVHNLUBROE-UHFFFAOYSA-N | [3] |
| Synonyms | 2-Butanone, 1-hydroxy-; 2-Oxobutanol; Ethyl hydroxymethyl ketone; Propionyl carbinol | [1][3][8] |
Experimental Protocols
Synthesis of 1-Hydroxy-2-butanone
This protocol describes the synthesis of 1-Hydroxy-2-butanone from 1,2-butanediol using whole cells of engineered E. coli. This method is noted for its high efficiency and stereospecificity.[9]
Materials:
-
Engineered E. coli cells expressing a suitable dehydrogenase (e.g., (2R, 3R)-butanediol dehydrogenase or (2S, 3S)-butanediol dehydrogenase from Serratia sp. T241)[9]
-
1,2-Butanediol (substrate)
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Luria-Bertani (LB) medium
-
Isopropyl-β-D-thiogalactopyranoside (IPTG) for induction
Procedure:
-
Cultivation of Engineered E. coli : Culture the engineered E. coli strain in LB medium at 37°C. Induce protein expression by adding IPTG to a final concentration of 0.5 mM when the culture reaches the appropriate cell density. Continue incubation at a lower temperature (e.g., 18°C) for an extended period (e.g., 24 hours) to ensure proper protein folding.[9]
-
Cell Harvesting : Harvest the cells by centrifugation. The resulting wet cell pellet can be used directly for the biotransformation.
-
Biotransformation Reaction : Prepare a reaction mixture containing the wet induced cells (e.g., 40 g/L) and the 1,2-butanediol substrate (e.g., 800 mM) in 50 mM potassium phosphate buffer (pH 8.0).
-
Reaction Conditions : Incubate the reaction mixture for a specified duration (e.g., 12 hours) with agitation.
-
Product Extraction and Analysis : After the reaction, centrifuge the mixture to remove the cells. The supernatant can be extracted with an equal volume of ethyl acetate. The organic phase, containing the 1-Hydroxy-2-butanone product, can then be analyzed by GC or HPLC.[9]
While a detailed, step-by-step protocol was not found in the reviewed literature, the synthesis of 1-Hydroxy-2-butanone can be achieved through the hydrolysis of 1-chloro-2-butanone.[2] This can also be accomplished by heating 1-chloro-2-butanone with potassium formate in methanol.[2][6]
General Reaction Scheme: The reaction involves the nucleophilic substitution of the chlorine atom in 1-chloro-2-butanone by a hydroxyl group (from water in hydrolysis) or a formate group followed by hydrolysis.
Analytical Protocols
Sample Preparation:
-
The supernatant from the biotransformation reaction is extracted with an equal volume of ethyl acetate.[9]
-
An internal standard, such as n-butanol, should be added.[9]
GC Operating Conditions:
-
Injector Temperature: 250 °C[9]
-
Detector Temperature (FID): 300 °C[9]
-
Column Temperature Program:
-
Initial temperature: 80 °C, hold for 5 minutes.
-
Ramp: Increase at a rate of 2 °C/min to 150 °C.[9]
-
A reverse-phase HPLC method can be employed for the analysis of 1-Hydroxy-2-butanone.
Sample Preparation:
-
Filter the aqueous sample before injection.
HPLC Conditions:
-
Column: A reverse-phase column such as Newcrom R1 is suitable.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.
-
Detection: UV detection.
Sample Preparation (for liquid samples):
-
Dissolve a small amount of the 1-Hydroxy-2-butanone sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
General Instrument Parameters:
-
Standard 1H and 13C NMR spectra can be acquired on a spectrometer operating at a field strength of, for example, 300 MHz or higher.
-
Chemical shifts should be referenced to the residual solvent peak.
Sample Preparation (for liquid samples - "neat"):
-
Place a small drop of the neat 1-Hydroxy-2-butanone liquid onto a salt plate (e.g., KBr or NaCl).
-
Place a second salt plate on top and gently press to form a thin, even film.
-
Mount the plates in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Mandatory Visualization
Caption: Biocatalytic synthesis of 1-Hydroxy-2-butanone.
Safety Information
1-Hydroxy-2-butanone is a flammable liquid and vapor. It causes skin and serious eye irritation.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this chemical. Work should be conducted in a well-ventilated area.
References
- 1. 1-Hydroxy-2-butanone | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-HYDROXY-2-BUTANONE | 5077-67-8 [chemicalbook.com]
- 3. 1-Hydroxy-2-butanone [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. 1-hydroxy-2-butanone, 5077-67-8 [thegoodscentscompany.com]
- 6. 1-Hydroxybutan-2-one|lookchem [lookchem.com]
- 7. Human Metabolome Database: Showing metabocard for 1-Hydroxy-2-butanone (HMDB0031507) [hmdb.ca]
- 8. 1-hydroxy-2-butanone - Wikidata [wikidata.org]
- 9. mdpi.com [mdpi.com]
